molecular formula C16H28BNO4 B15219455 tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate

tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate

Cat. No.: B15219455
M. Wt: 309.2 g/mol
InChI Key: XIUXTFLRUUKHOR-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is a boronic ester derivative. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate typically involves the reaction of a cyclobutyl carbamate derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually catalyzed by a palladium complex under mild conditions. The general reaction scheme is as follows:

    Starting Materials: Cyclobutyl carbamate derivative and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Catalyst: Palladium complex (e.g., Pd(PPh3)4).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: Mild temperature (25-50°C) and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Hydrolysis: The compound can undergo hydrolysis to yield the free boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or DMF), and mild temperature (25-50°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) in aqueous medium.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Corresponding alcohol.

    Hydrolysis: Free boronic acid.

Scientific Research Applications

tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form the desired product. The molecular targets and pathways involved in these reactions are well-studied in the context of organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.

    Pinacolborane: A borane derivative used in hydroboration reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.

Uniqueness

tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is unique due to its cyclobutyl carbamate structure, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutyl]carbamate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-8-11(9-12)10-17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19)

InChI Key

XIUXTFLRUUKHOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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